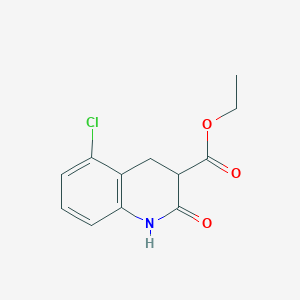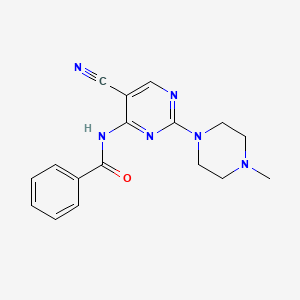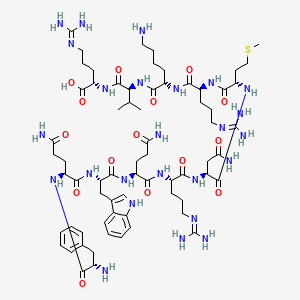
Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a chloro substituent at the 5-position, an oxo group at the 2-position, and an ethyl ester group at the 3-carboxylate position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chloro group.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context[4][4].
Comparación Con Compuestos Similares
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Chloro-N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Comparison: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloro group at the 5-position can influence the compound’s ability to undergo substitution reactions, while the ethyl ester group can affect its solubility and bioavailability .
Propiedades
Fórmula molecular |
C12H12ClNO3 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-5,8H,2,6H2,1H3,(H,14,15) |
Clave InChI |
KQPPESIIEAGQIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=C(C=CC=C2Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)


![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)


![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)


![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

